2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-15(12-24-11-13-4-2-1-3-5-13)18-10-16-19-17(20-22-16)14-6-8-23-9-7-14/h1-5,14H,6-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEUEHLULHBFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three structural components:
- 1,2,4-Oxadiazole core substituted at position 3 with thian-4-yl (tetrahydrothiopyran-4-yl).
- Methylacetamide side chain at position 5 of the oxadiazole.
- Benzylsulfanyl group attached to the acetamide nitrogen.
Retrosynthetically, the molecule derives from coupling a preformed 3-(thian-4-yl)-1,2,4-oxadiazol-5-yl)methylamine with a benzylsulfanyl-functionalized acetyl chloride. The oxadiazole ring itself may originate from cyclization reactions involving thian-4-yl carboxylic acid derivatives.
Synthetic Routes
Route 1: Oxadiazole Formation via Amidoxime Cyclization
Synthesis of 3-(Thian-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Step 1: Preparation of Thian-4-yl Carboxylic Acid Chloride
Thian-4-yl carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the corresponding acyl chloride.Step 2: Formation of Amidoxime Intermediate
Methyl cyanoacetate reacts with hydroxylamine hydrochloride in ethanol/water to form methyl 2-(hydroxyimino)acetate.Step 3: Cyclization to Oxadiazole
The acyl chloride reacts with the amidoxime in dichloromethane (DCM) at 0–5°C, followed by heating to 60°C for 6 hours, yielding 3-(thian-4-yl)-5-(methoxycarbonyl)-1,2,4-oxadiazole. Hydrolysis with NaOH produces the carboxylic acid, which is decarboxylated via heating with Cu powder in quinoline to yield 3-(thian-4-yl)-5-methyl-1,2,4-oxadiazole.Step 4: Bromination of Methyl Group
The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄, yielding 3-(thian-4-yl)-5-(bromomethyl)-1,2,4-oxadiazole.
Amination and Acetamide Formation
Step 5: Substitution with Ammonia
The bromomethyl intermediate reacts with aqueous ammonia in tetrahydrofuran (THF) to form 3-(thian-4-yl)-5-(aminomethyl)-1,2,4-oxadiazole.Step 6: Acetylation with Bromoacetyl Bromide
The amine reacts with bromoacetyl bromide in the presence of triethylamine (TEA) in DCM, yielding N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}bromoacetamide.
Introduction of Benzylsulfanyl Group
- Step 7: Nucleophilic Substitution
The bromoacetamide undergoes substitution with benzyl mercaptan in dimethylformamide (DMF) using K₂CO₃ as a base, yielding the final product.
Key Conditions
Route 2: Hydrazide Cyclization Approach
Synthesis of Thian-4-yl Acetic Acid Hydrazide
Step 1: Esterification
Thian-4-yl acetic acid is esterified with ethanol using H₂SO₄ as a catalyst, yielding ethyl thian-4-yl acetate.Step 2: Hydrazide Formation
The ester reacts with hydrazine hydrate in ethanol under reflux to form thian-4-yl acetic acid hydrazide.
Oxadiazole Ring Closure
Step 3: Cyclization with Carbon Disulfide
The hydrazide is treated with carbon disulfide (CS₂) and KOH in ethanol under reflux for 12 hours, forming 5-(thian-4-yl)-1,3,4-oxadiazole-2-thiol.Step 4: Desulfurization and Functionalization
The thiol group is oxidized with H₂O₂ in acetic acid to form the sulfonic acid, which is subsequently chlorinated with PCl₅ to yield 5-(chloromethyl)-3-(thian-4-yl)-1,2,4-oxadiazole.
Acetamide and Benzylsulfanyl Attachment
Steps 5–7 follow the same sequence as Route 1.
Key Conditions
Route 3: Oxidative Cyclization of Hydrazinecarbothioamides
Synthesis of Hydrazinecarbothioamide
- Step 1: Reaction with Aryl Isothiocyanate
Thian-4-yl acetic acid hydrazide reacts with 4-methoxyphenyl isothiocyanate in ethanol to form the corresponding hydrazinecarbothioamide.
Oxidative Cyclization
- Step 2: Formation of Oxadiazole
The hydrazinecarbothioamide undergoes cyclization in 4 N NaOH with I₂/KI (5%) at 70°C, yielding 3-(thian-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole.
Functional Group Interconversion
- Step 3: Demethylation and Bromination
The methoxy group is demethylated with BBr₃ in DCM, followed by bromination with PBr₃ to introduce a bromomethyl group.
Subsequent steps mirror Routes 1 and 2 for acetamide and benzylsulfanyl incorporation.
Key Conditions
Comparative Analysis of Synthetic Methods
Optimization and Scale-Up Considerations
- Route 1 benefits from commercially available starting materials but requires careful temperature control during cyclization.
- Route 2 offers higher yields but generates toxic CS₂, necessitating robust ventilation.
- Route 3 is advantageous for introducing aromatic substituents but involves hazardous BBr₃.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thian-4-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with molecular targets in biological systems. The benzylsulfanyl group may interact with thiol-containing enzymes, while the oxadiazole ring could participate in hydrogen bonding or other interactions with proteins. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s closest analogs are acetamides bearing 1,2,4-oxadiazole or triazole cores with variable substituents. Key structural differences and their implications are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycles: The 1,2,4-oxadiazole core (target compound and 11g/11i) offers metabolic stability and hydrogen-bonding capacity, whereas triazole/thiazole cores (e.g., ) may enhance π-π stacking or metal coordination .
Substituent Effects: Benzylsulfanyl (target compound) vs. aryloxy (11g/11i): The benzylsulfanyl group may enhance membrane permeability due to its lipophilic nature, while aryloxy groups (e.g., 4-Cl-PhO) could improve solubility via polar interactions . Thian-4-yl vs.
Isomer Ratios :
- Compounds like 11g and 11i exhibit 4:1 or 3:1 isomer ratios in NMR, suggesting dynamic conformational equilibria influenced by substituent bulkiness . The target compound’s isomerism remains uncharacterized.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a benzylsulfanyl group, a thian ring, and an oxadiazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The oxadiazole moiety is known to modulate enzyme activity and receptor interactions, potentially influencing pathways related to inflammation, cancer, and infectious diseases. The thian ring may enhance the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiazole derivatives exhibit significant antimicrobial properties. For example:
- Antifungal Activity : The compound was tested against various fungal strains, showing promising results comparable to established antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values were significantly low, indicating potent antifungal activity.
| Fungal Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 0.0156 | Fluconazole | 0.25 |
| Aspergillus niger | 0.0312 | Voriconazole | 0.125 |
Anticancer Activity
The compound's anticancer potential was evaluated in vitro against various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer) and C6 (glioma).
- Results : The compound exhibited significant cytotoxicity with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.2 |
| C6 | 4.8 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Barbuceanu et al. highlighted the synthesis of similar thiazole derivatives and their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance activity against resistant strains.
- Anticancer Evaluation : In a study published in Pharmaceutical Research, derivatives of oxadiazole were synthesized and their anticancer properties evaluated using MTT assays. The results indicated that the presence of sulfanyl groups significantly enhanced cytotoxic effects on tumor cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
